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A Comparative Guide to the Synthesis of 3,3'-
Diaryl-BINOLs
For Researchers, Scientists, and Drug Development Professionals

The 3,3'-diaryl-1,1'-bi-2-naphthol (BINOL) framework is a cornerstone in asymmetric catalysis,

finding widespread application in the synthesis of chiral molecules, including active

pharmaceutical ingredients. The steric and electronic properties of the aryl substituents at the 3

and 3' positions play a crucial role in modulating the catalytic activity and enantioselectivity of

BINOL-derived catalysts and ligands. Consequently, the development of efficient and versatile

synthetic routes to this privileged scaffold is of paramount importance. This guide provides a

comparative overview of the most prominent synthetic strategies for accessing 3,3'-diaryl-

BINOLs, with a focus on quantitative data, detailed experimental protocols, and visual

representations of the synthetic workflows.

Key Synthetic Strategies at a Glance
The synthesis of 3,3'-diaryl-BINOLs can be broadly categorized into three main approaches:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent strategy, with the

Suzuki-Miyaura coupling being the workhorse. These methods typically involve the coupling
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of a 3,3'-difunctionalized BINOL derivative with an appropriate aryl partner.

Direct C-H Arylation: This approach offers a more atom-economical route by directly coupling

BINOL with an aryl halide, circumventing the need for pre-functionalization of the BINOL

core.

Ortho-Lithiation and Subsequent Functionalization: This classical organometallic approach

allows for the introduction of a wide range of electrophiles, including precursors for arylation,

at the 3 and 3' positions.

The following sections will delve into the specifics of these methodologies, presenting

comparative data and detailed experimental procedures.

Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key synthetic routes to 3,3'-diaryl-

BINOLs, allowing for a direct comparison of their efficiency and scope.

Table 1: Suzuki-Miyaura Coupling via Decarboxylative Iodination[1][2][3][4]

Entry Aryl Boronic Acid Product Yield (%)

1 Phenylboronic acid 3,3'-Diphenyl-BINOL 92

2

4-

Methoxyphenylboronic

acid

3,3'-Bis(4-

methoxyphenyl)-

BINOL

89

3

4-

Trifluoromethylphenyl

boronic acid

3,3'-Bis(4-

(trifluoromethyl)phenyl

)-BINOL

85

4
1-Naphthylboronic

acid

3,3'-Di(1-naphthyl)-

BINOL
82

Table 2: Rhodium-Catalyzed Direct C-H Arylation[5]
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Entry Aryl Bromide Product Yield (%)

1 Bromobenzene 3,3'-Diphenyl-BINOL 96

2
1-Bromo-4-

methoxybenzene

3,3'-Bis(4-

methoxyphenyl)-

BINOL

91

3
1-Bromo-3,5-

dimethylbenzene

3,3'-Bis(3,5-

dimethylphenyl)-

BINOL

85

4 2-Bromonaphthalene
3,3'-Di(2-naphthyl)-

BINOL
81

Table 3: One-Pot C-H Borylation/Suzuki-Miyaura Coupling[6]

Entry Aryl Halide Product Yield (%)

1 Iodobenzene 3,3'-Diphenyl-BINOL 85

2
1-Iodo-4-

methoxybenzene

3,3'-Bis(4-

methoxyphenyl)-

BINOL

82

3
1-Bromo-4-

fluorobenzene

3,3'-Bis(4-

fluorophenyl)-BINOL
78

4 2-Bromopyridine
3,3'-Di(pyridin-2-yl)-

BINOL
70

Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Suzuki-Miyaura Coupling via
Decarboxylative Iodination of (S)-BINOL Dimethyl
Ether[1][3][4]
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Step 1: Decarboxylative Iodination

To a neat mixture of (S)-2,2'-dimethoxy-1,1'-binaphthyl-3,3'-dicarboxylic acid (1.0 equiv) and

K₃PO₄ (3.0 equiv), iodine (2.5 equiv) is added. The reaction mixture is heated at 120 °C for 2

hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room

temperature and diluted with ethyl acetate. The organic layer is washed with aqueous Na₂S₂O₃

solution, water, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated under

reduced pressure to afford the crude (S)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl, which is

purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

To a solution of (S)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv) in a 3:1 mixture of

toluene and ethanol are added the corresponding arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (0.05

equiv), and an aqueous solution of Na₂CO₃ (2 M, 4.0 equiv). The reaction mixture is degassed

and heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room

temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure. The crude product is purified by column

chromatography to yield the 3,3'-diaryl-2,2'-dimethoxy-1,1'-binaphthyl.

Step 3: Demethylation

To a solution of the 3,3'-diaryl-2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv) in anhydrous

dichloromethane at -78 °C is added BBr₃ (4.0 equiv) dropwise. The reaction mixture is stirred at

room temperature for 12 hours. The reaction is then quenched by the slow addition of methanol

at 0 °C. The solvent is removed under reduced pressure, and the residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous

Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford

the final 3,3'-diaryl-BINOL.

Protocol 2: Rhodium-Catalyzed Direct C-H Arylation of
BINOL[5]
In a glovebox, a screw-capped vial is charged with BINOL (1.0 equiv), the aryl bromide (3.0

equiv), [Rh(cod)Cl]₂ (0.025 equiv), tBu₂PCl (0.1 equiv), Cy₃P·HBF₄ (0.05 equiv), and Cs₂CO₃
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(2.0 equiv). Toluene (0.2 M) is added, and the vial is sealed and removed from the glovebox.

The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the

mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is

concentrated under reduced pressure, and the residue is purified by column chromatography

on silica gel to give the desired 3,3'-diaryl-BINOL.

Protocol 3: One-Pot C-H Borylation/Suzuki-Miyaura
Coupling of MOM-Protected BINOL[6]
Step 1: C-H Borylation

To a solution of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (1.0 equiv) in THF is added

[Ir(cod)OMe]₂ (0.015 equiv) and dtbpy (0.03 equiv). The mixture is stirred for 10 minutes,

followed by the addition of bis(pinacolato)diboron (B₂pin₂) (1.2 equiv). The reaction mixture is

stirred at 80 °C for 16 hours.

Step 2: Suzuki-Miyaura Coupling

After cooling the reaction mixture to room temperature, the aryl halide (2.5 equiv), Pd(dppf)Cl₂

(0.03 equiv), and an aqueous solution of K₃PO₄ (3.0 equiv) are added. The mixture is

degassed and stirred at 80 °C for 8 hours. The reaction is then cooled to room temperature,

diluted with water, and extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by

column chromatography.

Step 3: Deprotection

The purified MOM-protected 3,3'-diaryl-BINOL is dissolved in a mixture of THF and HCl (6 M),

and the solution is stirred at 60 °C for 6 hours. After cooling, the reaction mixture is neutralized

with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer is washed

with brine, dried over anhydrous Na₂SO₄, and concentrated to give the final 3,3'-diaryl-BINOL,

which can be further purified by recrystallization.

Mandatory Visualization
The following diagrams illustrate the synthetic workflows for the described methodologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [literature review of synthetic routes to 3,3'-diaryl-
BINOLs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135394#literature-review-of-synthetic-routes-to-3-3-
diaryl-binols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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